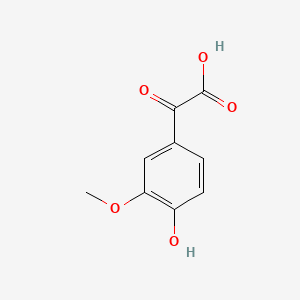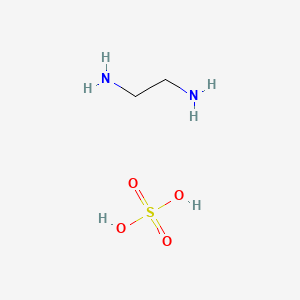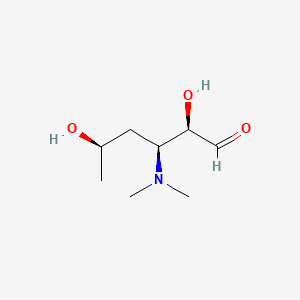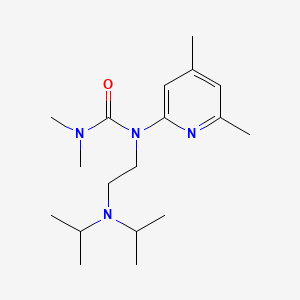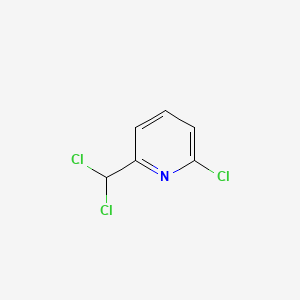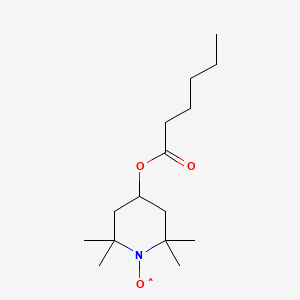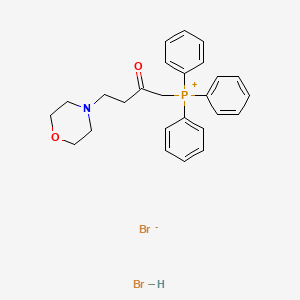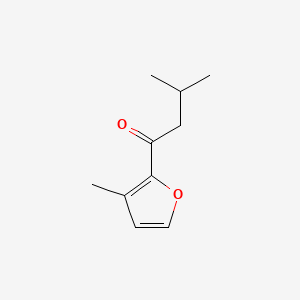
3-methyl-1-(3-methylfuran-2-yl)butan-1-one
Overview
Description
3-methyl-1-(3-methylfuran-2-yl)butan-1-one is a naturally occurring monoterpenoid compound found in the essential oils of certain plants, particularly those in the genus Elsholtzia. It is known for its distinctive aroma and has been studied for its various biological activities. The chemical formula of this compound is C10H14O2, and it has a molecular weight of 166.2170 .
Mechanism of Action
Target of Action
Elsholtziaketone is a naturally occurring monoterpenoid
Mode of Action
It’s known that Elsholtziaketone is a component of the essential oil of Elsholtzia ciliata , but how it interacts with its targets and the resulting changes are not well-documented. More studies are needed to elucidate this.
Biochemical Pathways
Elsholtziaketone is synthesized via the cis-citral pathway in Perilla plants
Result of Action
It’s known that Elsholtziaketone is a component of the essential oil of Elsholtzia ciliata , but the specific molecular and cellular effects of its action are not well-documented. More studies are needed to elucidate this.
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds
Biochemical Analysis
Biochemical Properties
Elsholtziaketone plays a significant role in biochemical reactions within plants. It is involved in the biosynthesis of essential oils and interacts with various enzymes and proteins. One of the key enzymes it interacts with is limonene synthase, which is crucial for the formation of cyclic monoterpenes. Elsholtziaketone is formed from cis-citral through an oxidation step that requires the presence of specific genes . The interactions between elsholtziaketone and these enzymes are essential for the production of the compound and its subsequent biochemical roles.
Cellular Effects
Elsholtziaketone influences various cellular processes in plants. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the expression of genes involved in the biosynthesis of other monoterpenes and phenylpropanoids . Additionally, elsholtziaketone impacts cellular metabolism by altering the flux of metabolites through different biochemical pathways, thereby influencing the overall metabolic profile of the cells.
Molecular Mechanism
The molecular mechanism of elsholtziaketone involves its interaction with specific biomolecules within the cell. It binds to enzymes such as limonene synthase, inhibiting or activating their activity depending on the context . This binding interaction leads to changes in gene expression, particularly those genes involved in the biosynthesis of other monoterpenes. Elsholtziaketone also affects enzyme activity by altering their conformation, thereby influencing their catalytic properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of elsholtziaketone have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade under others, leading to a loss of activity Long-term studies have shown that elsholtziaketone can have lasting effects on cellular function, including sustained changes in gene expression and metabolic profiles
Dosage Effects in Animal Models
Studies on animal models have shown that the effects of elsholtziaketone vary with different dosages. At low doses, the compound can have beneficial effects, such as modulating metabolic pathways and enhancing cellular function . At high doses, elsholtziaketone can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. These dosage-dependent effects are important for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
Elsholtziaketone is involved in several metabolic pathways within plants. It interacts with enzymes such as limonene synthase and other monoterpene synthases, influencing the production of various monoterpenes The compound also affects the levels of metabolites in these pathways, altering the overall metabolic flux
Transport and Distribution
Within cells and tissues, elsholtziaketone is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall activity and function. These transport and distribution mechanisms are crucial for understanding how elsholtziaketone exerts its effects within the organism.
Subcellular Localization
Elsholtziaketone exhibits specific subcellular localization patterns that influence its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . These localization patterns are essential for the compound’s biochemical roles, as they determine where it can interact with other biomolecules and exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-methyl-1-(3-methylfuran-2-yl)butan-1-one can be synthesized through several methods. One notable method involves the reaction of 3-methyl-2-furancarbonitrile with isobutylmagnesium bromide, followed by Friedel-Crafts acylation of 3-methylfuran . Another method includes the sigmatropic rearrangement of 4-methyl-2-(3-furylmethoxy)pentanenitrile .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of essential oils from plants of the genus Elsholtzia. The essential oil is then subjected to various purification processes to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: 3-methyl-1-(3-methylfuran-2-yl)butan-1-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as activated manganese dioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce corresponding alcohols .
Scientific Research Applications
Comparison with Similar Compounds
Dehydroelsholtzia ketone: A structurally similar compound found in the essential oil of Elsholtzia ciliata.
Perillaketone: Another monoterpenoid found in Perilla frutescens.
Isoegomaketone: Found in Perilla frutescens and has similar biological activities.
Uniqueness: 3-methyl-1-(3-methylfuran-2-yl)butan-1-one is unique due to its specific structure and the distinct biological activities it exhibits. Its presence in the essential oils of Elsholtzia species and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
3-methyl-1-(3-methylfuran-2-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7(2)6-9(11)10-8(3)4-5-12-10/h4-5,7H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPGRLGQLDFZMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197606 | |
| Record name | Elsholtziaketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488-05-1 | |
| Record name | Elsholtziaketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elsholtziaketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1-(3-methylfuran-2-yl)butan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary sources of elsholtziaketone, and are there different chemotypes?
A: Elsholtziaketone is a major volatile compound found in certain plant species, most notably Elsholtzia splendens [, , ] and some chemotypes of Perilla frutescens [, ]. Interestingly, not all plants within these species produce elsholtziaketone as the dominant compound. For instance, research has identified three distinct chemotypes of Elsholtzia splendens based on their primary essential oil constituents: dihydrotagentone (DT type), naginataketone (NK type), and elsholtziaketone (EK type) [, ].
Q2: What is the chemical structure of elsholtziaketone?
A: Elsholtziaketone is an aliphatic ketone with the molecular formula C10H14O []. Its structure can be described as 1-(β-methyl-α-furoyl)-2-methyl-1-propene [].
Q3: What are the characteristic aroma properties of elsholtziaketone?
A: Elsholtziaketone possesses a strong, characteristic "rue-like" odor []. It also contributes to the pungent, spicy aroma profile associated with plants like Elsholtzia splendens [].
Q4: How does the presence of elsholtziaketone relate to the genetic makeup of a plant?
A: In Perilla frutescens, the formation of elsholtziaketone is genetically controlled [, , ]. Studies have shown that specific genes influence the biosynthetic pathway of monoterpenes, leading to the accumulation of different major compounds like elsholtziaketone in some chemotypes [].
Q5: What analytical techniques are commonly employed to identify and quantify elsholtziaketone in plant extracts?
A: Researchers commonly use gas chromatography coupled with mass spectrometry (GC-MS) to analyze volatile compounds like elsholtziaketone in plant extracts [, , ]. Extraction methods such as simultaneous steam distillation extraction (SDE) and headspace solid-phase microextraction (HS-SPME) are often utilized in conjunction with GC-MS for identifying and quantifying elsholtziaketone [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Chlorophenoxy)-3-[4-(3,4-dimethoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B1220243.png)

![9-Amino-12-(2-amino-1-hydroxy-2-oxoethyl)-4-hydroxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid](/img/structure/B1220245.png)
